molecular formula C17H16O4 B12294359 2,5-Cyclohexadiene-1,4-dione, 2,3-dimethoxy-5-(1-phenyl-2-propenyl)- CAS No. 41043-20-3

2,5-Cyclohexadiene-1,4-dione, 2,3-dimethoxy-5-(1-phenyl-2-propenyl)-

Cat. No.: B12294359
CAS No.: 41043-20-3
M. Wt: 284.31 g/mol
InChI Key: LJEJBLOFFDLRIH-UHFFFAOYSA-N
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Description

3,4-Dimethoxydalbergione is a chemical compound belonging to the class of ubiquinones. It is characterized by its unique structure, which includes two methoxy groups attached to a dalbergione backbone. This compound is known for its potent biological activities, particularly its anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxydalbergione can be synthesized through various synthetic routes. One common method involves the isolation of the compound from natural sources such as Dalbergia melanoxylon. The isolation process typically includes solvent extraction and chromatographic techniques .

Industrial Production Methods: Industrial production of 3,4-Dimethoxydalbergione involves large-scale extraction from plant sources, followed by purification using advanced chromatographic methods. The reaction conditions often include the use of solvents like dichloromethane, ethyl acetate, and n-butanol .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxydalbergione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .

Scientific Research Applications

3,4-Dimethoxydalbergione has several scientific research applications, including:

    Chemistry: It is used as a model compound for studying the reactivity of ubiquinones.

    Biology: It is investigated for its anti-inflammatory properties and potential therapeutic applications.

    Medicine: It is explored for its potential use in treating inflammatory diseases.

    Industry: It is used in the synthesis of other biologically active compounds

Mechanism of Action

The mechanism of action of 3,4-Dimethoxydalbergione involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by modulating the activity of these targets, leading to changes in cellular processes. The pathways involved include the inhibition of inflammatory mediators and the activation of antioxidant defenses .

Comparison with Similar Compounds

  • 4-Methoxydalbergione
  • 4’-Hydroxy-4-methoxydalbergione
  • 3’-Hydroxy-4,4’-dimethoxydalbergione

Comparison: 3,4-Dimethoxydalbergione is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it possesses higher anti-inflammatory potency and different reactivity profiles .

Properties

CAS No.

41043-20-3

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

2,3-dimethoxy-5-(1-phenylprop-2-enyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C17H16O4/c1-4-12(11-8-6-5-7-9-11)13-10-14(18)16(20-2)17(21-3)15(13)19/h4-10,12H,1H2,2-3H3

InChI Key

LJEJBLOFFDLRIH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2)OC

Origin of Product

United States

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